1,1-Dichloro-2,2-difluoroethane

Descripción general

Descripción

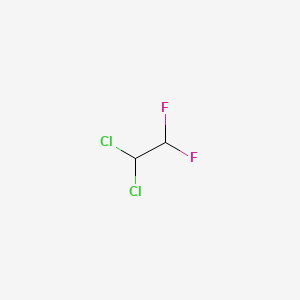

1,1-Dichloro-2,2-difluoroethane is a chemical compound with the molecular formula C₂H₂Cl₂F₂. It is a colorless liquid that is primarily used as a refrigerant and solvent. This compound is known for its low boiling point, which makes it suitable for various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2-difluoroethane can be synthesized through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane. This process involves the use of zero-valent zinc as a reducing agent in the presence of solvents such as methanol, dimethyl formamide, or ethanol at elevated temperatures (around 80°C) . Another method involves the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using sodium hydroxide or potassium hydroxide in aqueous methanol .

Industrial Production Methods

On an industrial scale, this compound is produced by the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc in methanol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dichloro-2,2-difluoroethane undergoes various chemical reactions, including:

Reduction: It can be reduced to form 1-chloro-2,2-difluoroethylene.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Zero-valent zinc in methanol or ethanol at elevated temperatures.

Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous methanol.

Major Products Formed

Reduction: 1-Chloro-2,2-difluoroethylene.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

1,1-Dichloro-2,2-difluoroethane has several applications in scientific research and industry:

Chemistry: Used as a solvent and intermediate in the synthesis of other fluorinated compounds.

Biology: Employed in studies involving the transformation of chlorinated and fluorinated compounds by microorganisms.

Medicine: Investigated for its potential use in the synthesis of fluorinated pharmaceuticals.

Industry: Widely used as a refrigerant and in the production of fluorine-containing resins and surfactants

Mecanismo De Acción

The mechanism of action of 1,1-Dichloro-2,2-difluoroethane involves its interaction with various molecular targets. In reduction reactions, the compound undergoes dechlorination facilitated by zinc, leading to the formation of difluoroethylene derivatives. The pathways involved include the cleavage of carbon-chlorine bonds and the formation of carbon-fluorine bonds .

Comparación Con Compuestos Similares

1,1-Dichloro-2,2-difluoroethane is unique due to its specific combination of chlorine and fluorine atoms. Similar compounds include:

1,2-Dichloro-1,2-difluoroethane (R-132): Differing in the position of chlorine and fluorine atoms.

1,2-Dichloro-1,1-difluoroethane (R-132b): Another isomer with different chlorine and fluorine atom positions.

1,1-Dichloro-1,2-difluoroethane (R-132c): Yet another isomer with a distinct arrangement of chlorine and fluorine atoms.

These compounds share similar properties but differ in their chemical behavior and applications due to the variations in their molecular structures.

Actividad Biológica

1,1-Dichloro-2,2-difluoroethane (CAS No. 471-43-2) is a halogenated hydrocarbon that has garnered attention due to its potential biological activities and implications for human health and the environment. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its toxicity, metabolic pathways, and environmental impact.

This compound is a colorless gas at room temperature and is primarily used in the production of other chemicals and as a refrigerant. Its structural formula is represented as:

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits low toxicity levels. For instance:

- Oral LD50 in rats exceeds 5,000 mg/kg, indicating low lethality through ingestion.

- Inhalation LC50 values were recorded at approximately 62,000 ppm for acute exposure in rats .

Metabolism and Excretion

The primary metabolic pathway for this compound involves its conversion to 2,2-dichloro-2-fluoroethanol. Studies have shown that this metabolite can be detected in urine, demonstrating a linear relationship between exposure levels and metabolite concentration .

Case Study: Metabolism in Rats

In an inhalation study involving rats exposed to high concentrations of the compound (up to 20,000 ppm), researchers observed:

- Major metabolites included glucuronide conjugates of 2,2-dichloro-2-fluoroethanol.

- No significant covalent binding of metabolites was detected in liver tissues, suggesting minimal bioaccumulation .

Reproductive and Developmental Toxicity

Research has indicated potential reproductive toxicity associated with high-level exposure:

- A two-generation inhalation study determined a No Observed Effect Level (NOEL) of 8,000 ppm for reproductive parameters.

- At higher concentrations (20,000 ppm), adverse effects on litter size and pup development were noted .

Genotoxicity

Genotoxicity assessments yielded mixed results:

- In vitro studies showed occasional positive results in cytogenetic assays; however, in vivo tests (including micronucleus assays) generally returned negative results.

- This suggests that while some genotoxic effects may be observed in laboratory settings, they do not translate into significant risks under natural exposure conditions .

Environmental Impact

The environmental implications of this compound are significant due to its classification as a substance contributing to ozone depletion. Its use has been regulated under international agreements such as the Montreal Protocol.

| Property | Value |

|---|---|

| Ozone Depletion Potential (ODP) | 0.05 |

| Global Warming Potential (GWP) | 650 |

| Atmospheric Lifetime | Approximately 5 years |

Propiedades

IUPAC Name |

1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIDBBNDBSNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073190 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-43-2 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chemical structure of 1,1-Dichloro-2,2-difluoroethane influence its conformational preferences in different solvents?

A1: this compound exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around the C-C bond []. The research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the compound's behavior in various solvents. By analyzing solvent-dependent changes in coupling constants and comparing them to calculated solvation energies, the researchers determined the energy differences between the gauche and trans rotamers in both liquid and vapor phases []. This information helps understand how solvent interactions influence the preferred conformation of this compound.

Q2: Can you provide an example of how researchers identify and differentiate isomers of halogenated ethanes like this compound?

A2: The research highlights the use of high-resolution NMR spectroscopy to distinguish between isomers. Specifically, they used 19F NMR to analyze a mixture of meso and dl isomers of 1,2-dichloro-1,2-difluoroethane in L-bornyl acetate []. The different isomers exhibit distinct splitting patterns in the NMR spectrum due to differences in the magnetic environments of the fluorine atoms. In this case, the researchers observed a unique characteristic: the meso isomer displayed an apparent AA'XX' spectrum at 56.4 MHz but an ABXX' spectrum at 94.1 MHz, indicating the fluorine atoms become anisochronous (magnetically different) in that specific solvent []. This example demonstrates the power of NMR spectroscopy for identifying and characterizing isomers based on their unique spectral features.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.